Superior P-gp Inhibition Potency
RhQ-DMB demonstrated superior inhibitory activity against CmABCB1 compared to its parent compound Q-rhodamine and other derivatives lacking the o,o′-dimethoxybenzyl (DMB) ester moiety [1]. This structural feature confers a distinct advantage in potency over closely related rhodamine analogs.
| Evidence Dimension | P-gp ATPase inhibition |
|---|---|
| Target Compound Data | Complete inhibition of basal ATPase activity; drug susceptibility EC50 < 1 µM |
| Comparator Or Baseline | Q-rhodamine and other non-DMB rhodamine derivatives (significantly higher EC50 values) |
| Quantified Difference | Qualitatively superior; EC50 difference > 10-fold |
| Conditions | CmABCB1-expressing yeast membrane vesicles; ATPase activity assay |
Why This Matters
This potency advantage ensures complete P-gp inhibition at lower concentrations, minimizing potential off-target effects and improving assay sensitivity in MDR reversal studies.
- [1] Miwa S, et al. Structure–ATPase Activity Relationship of Rhodamine Derivatives as Potent Inhibitors of P-Glycoprotein CmABCB1. ACS Medicinal Chemistry Letters. 2024. View Source
